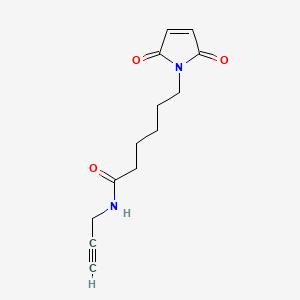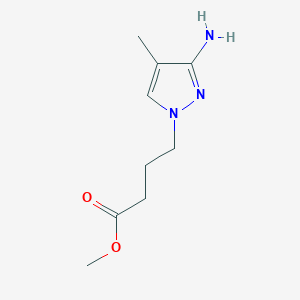
tert-Butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate: is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester through the reaction of a suitable boronic acid or boronic ester precursor with the desired alkene or alkyne. This reaction is often catalyzed by transition metals such as palladium or nickel.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the boronic ester intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction reactions can convert the boronic ester group to boranes or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles. This can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Boranes and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boronic ester group is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds and other complex molecules.
Catalysis: The compound can act as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: The boronic ester group can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of tert-butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, including cross-coupling and bioconjugation. The boronic ester group can interact with various molecular targets, including enzymes and receptors, leading to the modulation of their activity.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
Boronate Esters: A class of compounds similar to boronic esters, used in various organic transformations.
Uniqueness:
Structural Features: The presence of both the tert-butyl carbamate group and the dioxaborolane moiety makes tert-butyl (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)carbamate unique compared to other boronic esters.
Reactivity: The compound’s unique structure imparts specific reactivity patterns, making it suitable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H30BNO4 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C16H30BNO4/c1-11(17-21-15(7,8)16(9,10)22-17)14(5,6)18-12(19)20-13(2,3)4/h1H2,2-10H3,(H,18,19) |
InChI Key |
ARCODLXSOFQBIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)


![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)




![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)





